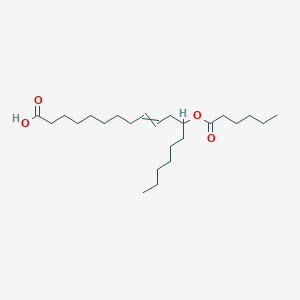
12-(Hexanoyloxy)octadec-9-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(Hexanoyloxy)octadec-9-enoic acid is a chemical compound with the molecular formula C24H44O4. It is an ester derivative of octadec-9-enoic acid (oleic acid) and hexanoic acid. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(Hexanoyloxy)octadec-9-enoic acid typically involves the esterification of octadec-9-enoic acid with hexanoic acid. This reaction can be catalyzed by various agents, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is usually carried out in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes, such as the use of immobilized enzymes or acid catalysts in continuous flow reactors. These methods enhance the yield and purity of the product while minimizing the environmental impact .
Chemical Reactions Analysis
Types of Reactions
12-(Hexanoyloxy)octadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the octadec-9-enoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
12-(Hexanoyloxy)octadec-9-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biopolymers, biolubricants, and biosurfactants.
Mechanism of Action
The mechanism of action of 12-(Hexanoyloxy)octadec-9-enoic acid involves its interaction with cellular membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing octadec-9-enoic acid and hexanoic acid, which can then participate in various metabolic pathways. The compound’s effects on cell membranes can influence membrane fluidity and permeability, impacting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Octadec-9-enoic acid (Oleic acid)
- Hexanoic acid
- 12-Hydroxy-9-octadecenoic acid (Ricinoleic acid)
Uniqueness
12-(Hexanoyloxy)octadec-9-enoic acid is unique due to its ester linkage, which imparts distinct chemical and physical properties compared to its parent acids. This esterification enhances its solubility in organic solvents and modifies its reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
189509-24-8 |
|---|---|
Molecular Formula |
C24H44O4 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
12-hexanoyloxyoctadec-9-enoic acid |
InChI |
InChI=1S/C24H44O4/c1-3-5-7-15-18-22(28-24(27)21-14-6-4-2)19-16-12-10-8-9-11-13-17-20-23(25)26/h12,16,22H,3-11,13-15,17-21H2,1-2H3,(H,25,26) |
InChI Key |
VRXAKSBKJGDKDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)OC(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


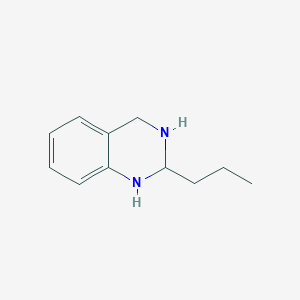
![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)

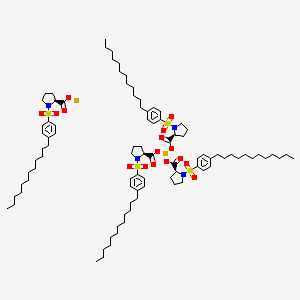
![Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-](/img/structure/B15164159.png)
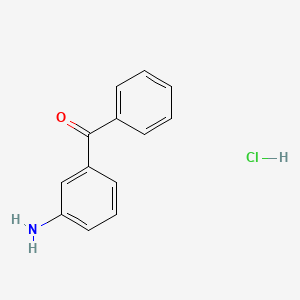


![Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane](/img/structure/B15164188.png)

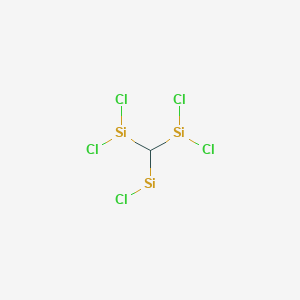
![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)
![Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane](/img/structure/B15164209.png)
![3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid](/img/structure/B15164213.png)
